Methyl chloro[(2-methoxyphenyl)hydrazono]acetate
Description
Methyl chloro[(2-methoxyphenyl)hydrazono]acetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which includes a chloro group, a methoxyphenyl group, and a hydrazono group attached to an acetate moiety.
Properties
IUPAC Name |
methyl (2Z)-2-chloro-2-[(2-methoxyphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-15-8-6-4-3-5-7(8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKGKVLFRQTNHA-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN=C(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/N=C(/C(=O)OC)\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl chloro[(2-methoxyphenyl)hydrazono]acetate typically involves the reaction of methyl chloroacetate with 2-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl chloro[(2-methoxyphenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The hydrazono group can undergo oxidation to form azo compounds or reduction to form hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce azo compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl chloro[(2-methoxyphenyl)hydrazono]acetate is synthesized through a reaction involving 2-chloroacetoacetate and 4-methoxyaniline diazonium salt. The process typically employs phase transfer catalysts to enhance reaction efficiency and yield. The advantages of this method include reduced reaction times and increased product purity, making it suitable for industrial applications .
Pharmaceutical Applications
2.1 Anticoagulant Development
One of the most notable applications of this compound is as an intermediate in the synthesis of apixaban, an oral anticoagulant used to prevent thromboembolic disorders. The compound plays a crucial role in the production of apixaban by facilitating the formation of hydrazone derivatives that are essential for the drug's efficacy .
2.2 Anticancer Research
Research has indicated that derivatives of hydrazones, including those related to this compound, exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .
3.1 Antimicrobial Properties
Several studies have explored the antimicrobial activity of hydrazone derivatives. This compound has been evaluated for its effectiveness against various bacterial strains and fungi. These investigations often involve in vitro assays to assess minimum inhibitory concentrations (MICs) and mechanisms of action .
3.2 Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Huntington’s disease and multiple sclerosis. The mechanisms involved may include antioxidant activity and the modulation of neuroinflammatory responses .
Case Studies
Mechanism of Action
The mechanism of action of Methyl chloro[(2-methoxyphenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group is known to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl chloro[(2-methoxyphenyl)hydrazono]acetate include:
Methyl (z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A closely related compound with a similar structure and properties.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl chloro[(2-methoxyphenyl)hydrazono]acetate, a compound belonging to the class of hydrazones, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, supported by empirical data.
- Molecular Formula : C11H12ClN2O3
- Molecular Weight : 256.68 g/mol
- IUPAC Name : Methyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-methoxyaniline with an appropriate chloroacetate in the presence of a base. The reaction conditions can vary; however, a common approach includes:
- Formation of Hydrazone : The initial step involves the condensation of 4-methoxyaniline with a suitable aldehyde or ketone.
- Chlorination : The resulting hydrazone is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chloro group.
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Research indicates that compounds in the hydrazone class demonstrate significant antimicrobial properties. For instance, studies have shown that certain hydrazones possess activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial strains .
- Anticancer Properties : Hydrazones are known for their anticancer effects. A study on related compounds indicated that they could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is critical in managing chronic diseases such as arthritis. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Case Studies and Empirical Findings
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Antimicrobial Efficacy : In a comparative study, this compound demonstrated antibacterial activity comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values were assessed against various bacterial strains, revealing effective inhibition at low concentrations .
Compound MIC (µg/mL) Bacterial Strain This compound 32 MRSA Standard Antibiotic (e.g., Vancomycin) 16 MRSA - Cytotoxicity Assessment : The cytotoxic effects were evaluated using normal cell lines, indicating that while the compound exhibits potent antimicrobial and anticancer activities, it does not significantly affect normal cells at therapeutic doses .
- Mechanism of Action Studies : Research has elucidated that the mechanism of action may involve the disruption of bacterial cell wall synthesis and interference with DNA replication processes in cancer cells .
Q & A
Basic: What are the common synthetic routes for Methyl chloro[(2-methoxyphenyl)hydrazono]acetate?
Answer:
The primary synthesis involves a condensation reaction between a hydrazine derivative (e.g., 2-methoxyphenylhydrazine) and a chloroacetate ester (e.g., methyl chloroacetate). Key steps include:
Hydrazine Preparation : React 2-methoxyaniline with nitrous acid (HNO₂) in HCl to form the diazonium salt, followed by reduction to 2-methoxyphenylhydrazine .
Condensation : Mix the hydrazine with methyl chloroacetate in ethanol under basic conditions (e.g., sodium acetate) at 0–5°C. The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming the hydrazone linkage .
Purification : Recrystallize from ethanol or methanol to isolate the product. Yield optimization requires controlled pH and temperature to minimize side reactions like hydrolysis .
Advanced: How do electron-withdrawing substituents influence reaction kinetics in hydrazone formation?
Answer:
The 2-methoxy group on the phenyl ring is electron-donating, which reduces electrophilicity at the hydrazine nitrogen, slowing condensation. To counteract this:
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Catalysts : Use Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group, enhancing reactivity .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving reaction rates .
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Substituent Comparison :
Substituent Reaction Rate (k, ×10⁻³/s) Yield (%) 4-Fluorophenyl 5.2 85 2-Methoxyphenyl 3.1 72 Data adapted from similar hydrazone syntheses .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ 3.8 ppm), and methyl ester (δ 3.6–3.7 ppm).
- ¹³C NMR : Carbonyl (δ 165–170 ppm), hydrazone C=N (δ 145–150 ppm) .
- IR : Stretching vibrations for C=O (~1740 cm⁻¹) and N=N (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 257 (C₁₁H₁₂ClN₂O₃⁺) with fragments at m/z 185 (loss of –OCH₃) .
Advanced: How does crystallography resolve Z/E isomerism in hydrazones?
Answer:
X-ray crystallography confirms the Z-configuration due to intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl oxygen (N–H···O=C, ~2.1 Å). This stabilizes the Z-form, as seen in analogues like Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate .
- Key Parameters :
Basic: What biological activities are associated with this compound?
Answer:
- Enzyme Inhibition : The hydrazone moiety interacts with serine proteases (e.g., thrombin), potentially inhibiting coagulation pathways. IC₅₀ values for analogues range from 10–50 µM .
- Antimicrobial Activity : Halogenated hydrazones show moderate activity against S. aureus (MIC ~32 µg/mL) due to membrane disruption .
Advanced: How do structural modifications impact binding to thrombin?
Answer:
Modifying the phenyl group’s substituents alters steric and electronic interactions:
- 2-Methoxy vs. 4-Methoxy : The 2-methoxy group creates steric hindrance, reducing binding affinity by ~30% compared to 4-methoxy derivatives.
- Chlorine Addition : A chloro substituent at the phenyl ring enhances hydrophobic interactions, improving IC₅₀ from 45 µM to 28 µM .
Methodological Tip : Use molecular docking (e.g., AutoDock Vina) with thrombin’s active site (PDB: 1PPB) to predict binding modes .
Advanced: How to resolve contradictions in solubility data across studies?
Answer:
Reported solubility discrepancies (e.g., in methanol vs. chloroform) arise from:
Crystallinity : Amorphous forms (solubility: 12 mg/mL in MeOH) vs. crystalline (5 mg/mL) .
pH Effects : Protonation of the hydrazone NH in acidic conditions increases aqueous solubility (e.g., 8 mg/mL at pH 3 vs. 0.5 mg/mL at pH 7) .
Experimental Design : Conduct solubility studies using HPLC under controlled pH and temperature, comparing polymorphs via PXRD .
Basic: What are its applications in pharmaceutical synthesis?
Answer:
This compound serves as a key intermediate in anticoagulants like Apixaban . The hydrazone group undergoes heteroannulation to form pyrazole or triazole cores .
- Example : React with 1-(4-nitrophenyl)piperidin-2-one to form a spirocyclic intermediate via [3+2] cycloaddition .
Advanced: How to optimize regioselectivity in cycloaddition reactions?
Answer:
Regioselectivity in cycloadditions depends on:
- Catalysis : Cu(I) catalysts favor 1,3-dipolar cycloaddition to form 1,4-disubstituted triazoles.
- Solvent : Acetonitrile improves polarity, enhancing dipole-dipole interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., –Cl) direct addition to the β-position of the hydrazone .
Advanced: Why do conflicting reports exist about metabolic stability?
Answer:
Discrepancies stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
